N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The structures of the synthesized compounds were confirmed by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, single-crystal X-ray diffraction techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported .Scientific Research Applications
Antibacterial Activity
Benzothiazole-containing analogues of Triclocarban have shown potent antibacterial activity . Compounds bearing the benzothiazole nucleus have demonstrated high antimicrobial activity against Staphylococcus aureus . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in the development of new antibacterial agents.
Anti-Inflammatory Activity
Fluorobenzothiazole derivatives have been synthesized and tested for anti-inflammatory activity . The synthesized compounds were tested using the carrageenin induced rat hind paw edema method, which is a common method for evaluating anti-inflammatory drugs . This indicates that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Agent
Triclocarban (TCC) is a polychlorinated, aromatic, antimicrobial agent that has been used in personal care products for over 60 years . Benzothiazole analogues of TCC have been studied by researchers for their antimicrobial properties . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used as an antimicrobial agent.
Personal Care Products
Given the antimicrobial properties of benzothiazole analogues of TCC, “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in personal care products . These could include soaps, shampoos, and other hygiene products.
Environmental Impact
The widespread use of TCC has led to its substantial release into the aquatic environment . Studying “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could provide insights into the environmental impact of similar compounds.
Potential Antitumor Properties
Diarylureas, the class of compounds to which TCC belongs, are commonly known for their antitumor properties . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in cancer research.
Mechanism of Action
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-13-10-11-16-18(12-13)26-20(22-16)23-19(24)15-8-4-5-9-17(15)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYXXRLXCZPUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
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